molecular formula C20H32 B154818 Isopimara-7,15-diene CAS No. 1686-66-4

Isopimara-7,15-diene

Cat. No. B154818
CAS RN: 1686-66-4
M. Wt: 272.5 g/mol
InChI Key: VCOVNILQQQZROK-QGZVKYPTSA-N
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Description

Isopimara-7,15-diene (IPD) is a natural product that belongs to the diterpene family. It is found in various plants, including the leaves of the Chinese herb Isodon rubescens and the resin of the coniferous tree Pinus sylvestris. IPD has been studied extensively for its potential applications in medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of A-homopimaranes : Isopimara-7,15-diene derivatives have been utilized in the synthesis of A-homopimaranes. The study by Ceccherelli et al. (1984) details the preparation of hydroxycyclopropane and cyclobutanone derivatives from isopimara-7,15-diene, offering a new route to A-homopimaranes (Ceccherelli, Curini, Coccia, & Diamantini, 1984).

Antifungal and Antibacterial Properties

  • Antifungal Activities : Isopimarane diterpenes derived from isopimara-7,15-diene have shown antifungal properties. Rasoamiaranjanahary et al. (2003) found that compounds from Hypoestes serpens exhibited antifungal activity against Cladosporium cucumerinum and Candida albicans (Rasoamiaranjanahary, Guilet, Marston, Randimbivololona, & Hostettmann, 2003).
  • Antibacterial Properties : Isopimaranes also have shown antibacterial effects. Woldemichael et al. (2003) discovered that new isopimaranes from Calceolaria pinifolia were effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Woldemichael, Wächter, Singh, Maiese, & Timmermann, 2003).

Neuroprotective Activity

  • Neuroprotective Effects : The neuroprotective potential of isopimara-7,15-diene derivatives has been studied. Chokchaisiri et al. (2021) reported that metabolites of isopimara-7,15-diene showed significant neuroprotective activities in human neuroblastoma cells (Chokchaisiri, Chaichompoo, Pabuprapap, Sukcharoen, Tocharus, Ganranoo, Bureekaew, Sangvichien, & Suksamrarn, 2021).

Anti-inflammatory Activities

Cancer Research

Other Applications

properties

CAS RN

1686-66-4

Product Name

Isopimara-7,15-diene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene

InChI

InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1

InChI Key

VCOVNILQQQZROK-QGZVKYPTSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C

SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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